4-Bromo-6-chloro-2-methyl-3-nitropyridine

Description

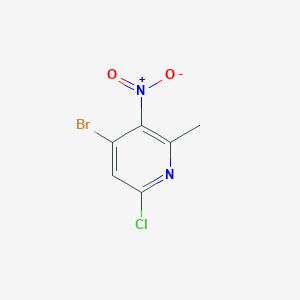

4-Bromo-6-chloro-2-methyl-3-nitropyridine (C₆H₄BrClN₂O₂) is a halogenated pyridine derivative featuring bromo, chloro, methyl, and nitro substituents. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula |

C6H4BrClN2O2 |

|---|---|

Molecular Weight |

251.46 g/mol |

IUPAC Name |

4-bromo-6-chloro-2-methyl-3-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3 |

InChI Key |

LTUZUUNXYCCFKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-Bromo-6-chloro-2-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Reduction: 4-Bromo-6-chloro-2-methyl-3-aminopyridine.

Oxidation: 4-Bromo-6-chloro-2-carboxy-3-nitropyridine

Scientific Research Applications

4-Bromo-6-chloro-2-methyl-3-nitropyridine is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding.

Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methyl-3-nitropyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8)

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Substituents : Bromo (position 6), methyl (position 2), nitro (position 3) .

- Key Differences : Lacks the chloro substituent at position 4. The absence of chlorine reduces molecular weight and may alter reactivity in nucleophilic aromatic substitution (NAS) due to fewer electron-withdrawing groups.

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7)

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Substituents : Bromo (position 4), methyl (position 2), nitro (position 3) .

- Key Differences : The bromo group at position 4 instead of position 4 in the target compound. Positional variation likely affects regioselectivity in further functionalization.

Chlorinated and Nitrated Analogues

6-Chloro-2-methyl-3-nitropyridine (CAS 2604-39-9)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Substituents : Chloro (position 6), methyl (position 2), nitro (position 3) .

- Key Differences : Replaces bromo with chloro at position 6, reducing steric bulk and polarizability. This substitution may lower melting points and enhance solubility in polar solvents.

3-Bromo-2-chloro-5-nitropyridin-4-amine (CAS 1268521-33-0)

Amino-Substituted Analogues

2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)

- Molecular Formula : C₅H₄BrN₃O₂

- Molecular Weight : 218.02 g/mol

- Substituents: Amino (position 2), bromo (position 5), nitro (position 3) .

- Key Differences: The amino group at position 2 enhances electron density on the ring, contrasting with the methyl group in the target compound. This difference significantly impacts reactivity, as amino groups are strong activators in NAS.

2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : 232.04 g/mol

- Substituents: Amino (position 2), bromo (position 5), methyl (position 4), nitro (position 3) .

Implications of Substituent Positioning and Reactivity

- Electron-Withdrawing Effects : The nitro group at position 3 in the target compound deactivates the pyridine ring, directing electrophilic substitution to meta/para positions relative to existing substituents .

- Comparative Reactivity: Amino-substituted analogues (e.g., CAS 6945-68-2) exhibit faster reaction rates in NAS due to electron-donating effects, whereas halogenated derivatives (e.g., CAS 2604-39-9) prioritize stability .

Biological Activity

4-Bromo-6-chloro-2-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological activity, and relevant research findings.

The compound can be synthesized through various methods, including nucleophilic substitution reactions involving nitropyridine derivatives. Its structure includes a bromine atom at position 4, a chlorine atom at position 6, and a methyl group at position 2 of the pyridine ring, contributing to its unique reactivity profile.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrClN2O2 |

| Molecular Weight | 221.46 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression. The compound has been shown to interact with the ATR (Ataxia Telangiectasia and Rad3-related) kinase pathway, which plays a crucial role in DNA damage response and cell cycle regulation. Inhibition of this pathway can lead to increased sensitivity of cancer cells to chemotherapy agents by disrupting their ability to repair DNA damage effectively .

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells :

-

Nucleophilic Functionalization :

- Another research effort focused on the nucleophilic functionalization of nitropyridine derivatives, revealing that modifications at various positions could significantly alter their photophysical properties and biological reactivity. This suggests that this compound could be further optimized for enhanced biological activity through strategic substitutions .

-

Pharmacological Properties :

- The pharmacological profile of related nitropyridines indicates that they possess valuable properties for drug development. Notably, they have been associated with acceptable-to-good yields in various synthetic applications, making them suitable candidates for further medicinal chemistry exploration .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.